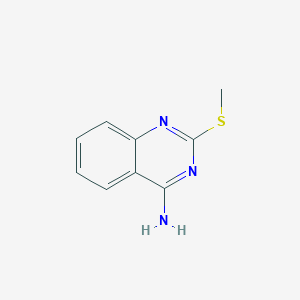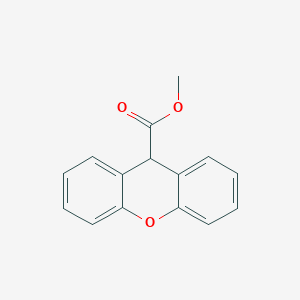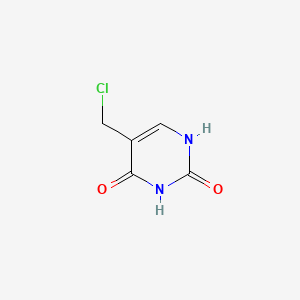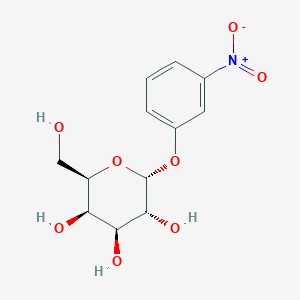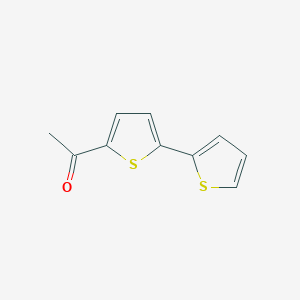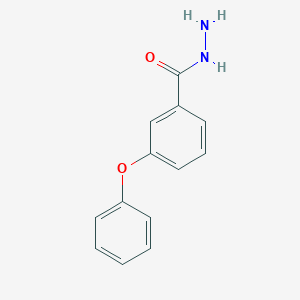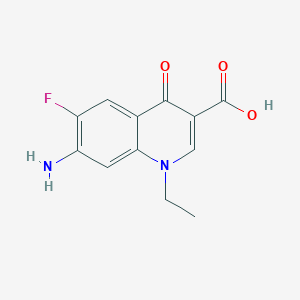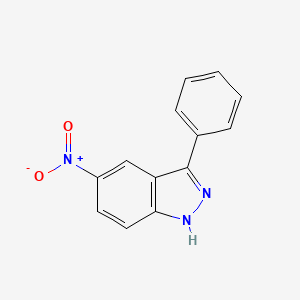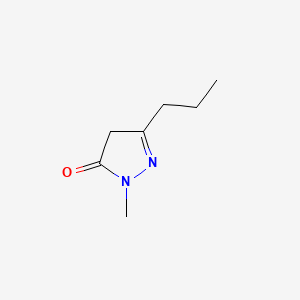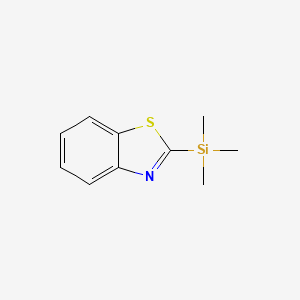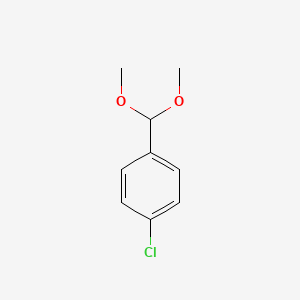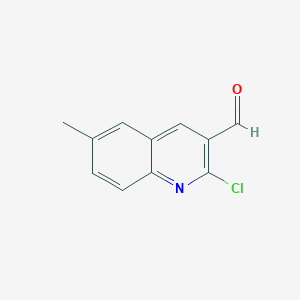
2-Chloro-6-methylquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 2-position and a methyl group at the 6-position of the quinoline ring, along with an aldehyde group at the 3-position, makes this compound a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methylquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can inhibit the activity of specific kinases, leading to changes in phosphorylation states of various proteins, which in turn affects downstream signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding often involves interactions with amino acid residues within the enzyme’s active site. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health of the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA and RNA synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can affect mitochondrial function and energy metabolism. Similarly, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses formamides (such as dimethylformamide) and acid chlorides (such as phosphorus oxychloride) to form iminium salts, which then react with electron-rich aromatic compounds or alkenes . The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also help in reducing the reaction time and minimizing the use of hazardous solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Addition Reactions: The aldehyde group can participate in nucleophilic addition reactions.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form various heterocyclic systems.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium borohydride: for reduction reactions.
Active methylene compounds: for condensation reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, alcohols, and substituted quinoline derivatives .
Scientific Research Applications
2-Chloro-6-methylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methylquinoline-3-carbaldehyde
- 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Uniqueness
2-Chloro-6-methylquinoline-3-carbaldehyde is unique due to the specific combination of functional groups on the quinoline ring. The presence of both chloro and methyl groups, along with the aldehyde group, provides distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-6-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYYZJXMGKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351037 | |
| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-27-1 | |
| Record name | 2-Chloro-3-formyl-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-chloro-6-methylquinoline-3-carbaldehyde?
A1: this compound features a quinoline ring system with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carbaldehyde group at the 3-position. This specific substitution pattern on the quinoline scaffold makes it a valuable building block for synthesizing various heterocyclic compounds with potential biological activities. [, , , , ]
Q2: How is this compound typically characterized?
A2: Characterization of this compound is primarily done using spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and study its behavior in solution, and mass spectrometry to confirm its molecular weight. [, , , ]
Q3: What are the common synthetic applications of this compound?
A3: this compound serves as a versatile starting material for synthesizing diverse heterocyclic compounds. It readily undergoes condensation reactions with various nucleophiles, including hydrazines and amines. One prominent application involves its reaction with arylhydrazinium chlorides, leading to the formation of hydrazones and pyrazolo[3,4-b]quinolines, which are important classes of compounds in medicinal chemistry. [, , ]
Q4: What is the significance of the conformational behavior observed in derivatives of this compound?
A4: Studies on N-acylhydrazones derived from this compound, specifically N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, have revealed the presence of two conformers in solution due to restricted rotation around the C=N and N-N bonds. These conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, exist in equilibrium, with the synperiplanar conformer being predominant. This conformational behavior is crucial for understanding the structure-activity relationships and potential biological activities of these derivatives. []
Q5: Are there any reported metal complexes involving this compound derivatives?
A5: Yes, researchers have synthesized and characterized metal complexes using ligands derived from this compound. One example is the formation of vanadium(IV), cobalt(II), and copper(II) complexes with a ligand obtained by reacting this compound with thiocarbohydrazide. These complexes have been investigated for their thermal properties and potential applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



